1-(5-Bromopyrimidin-2-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

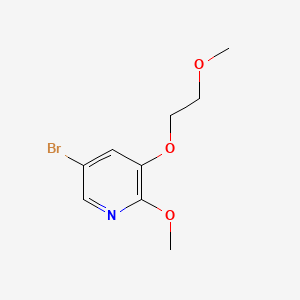

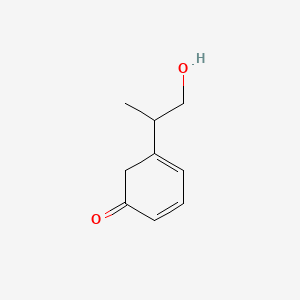

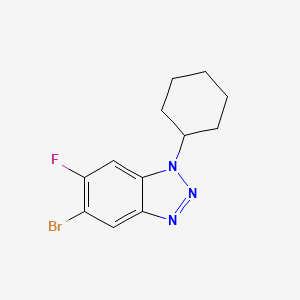

1-(5-Bromopyrimidin-2-yl)propan-1-one is a chemical compound with the CAS Number: 1346808-91-0. Its molecular weight is 215.05 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is 1-(5-bromo-2-pyrimidinyl)-1-propanone . The InChI code is 1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2-Substituted-5-Hydroxypyrimidines : 5-Bromopyrimidines are transformed into 5-hydroxypyrimidines using a mild synthetic procedure. This method is applicable to compounds with functional groups not compatible with other reagents used for this conversion (Medina et al., 2006).

Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution : A combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution is a versatile method for synthesizing substituted pyrimidines from commercially available 5-bromopyrimidine. This process has been studied by gas–liquid chromatography/mass-spectrometry (Verbitskiy et al., 2012).

Microwave-Assisted Palladium-Catalyzed C-C Coupling : This study demonstrates 5-bromopyrimidine reacting with various compounds in the presence of a palladium catalyst to yield 5-(het)aryl substituted pyrimidines. This method offers optimized conditions for both C-C coupling and SNH-reaction (Verbitskiy et al., 2013).

Structural and Spectral Studies

Crystal Structure and Spectral Studies : A mecarbinate derivative involving 5-bromopyrimidin-2-yl has been synthesized and analyzed through single crystal X-ray analysis and vibrational spectral studies. This study provides insights into the structure and properties of such derivatives (Luo et al., 2019).

Analysis of Butallylonal 1,4-Dioxane Hemisolvate : This research focuses on the structure of a compound involving 5-bromopyrimidine, analyzing its hydrogen bond formation and molecular structure through crystallography. This offers understanding into the molecular arrangements and potential applications of such compounds (Gelbrich et al., 2010).

Applications in Synthesizing Novel Compounds

Synthesis of Novel Pyridine-Based Derivatives : A study describes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, leading to the creation of new pyridine derivatives. This research highlights the utility of 5-bromopyrimidine in the synthesis of diverse chemical entities (Ahmad et al., 2017).

Halogen Bonding in Supramolecular Assembly : The reaction of isophthaloyl dichloride with 2-amino-5-bromopyrimidine leads to macrocyclic compounds, showcasing the role of halogen bonding in the assembly of these structures. This study offers insights into the applications of 5-bromopyrimidine in creating complex molecular structures (Mocilac & Gallagher, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

1-(5-bromopyrimidin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOUKMPZXRWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744486 |

Source

|

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)propan-1-one | |

CAS RN |

1346808-91-0 |

Source

|

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)